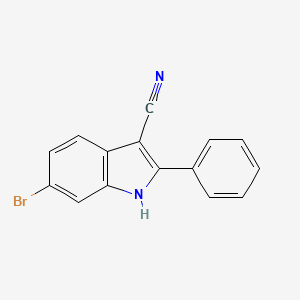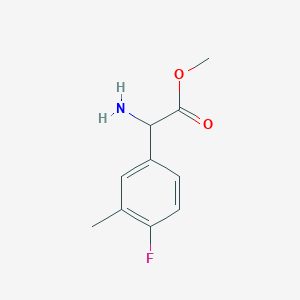
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of phenylacetate, featuring a fluorine and methyl group on the aromatic ring, and an amino group on the alpha carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-(4-fluoro-3-chlorophenyl)acetate
- Methyl 2-amino-2-(4-fluoro-3-bromophenyl)acetate
- Methyl 2-amino-2-(4-fluoro-3-nitrophenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
InChIキー |
XBZDGNQGPQULMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3,4-Difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054661.png)
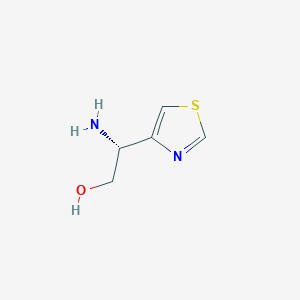

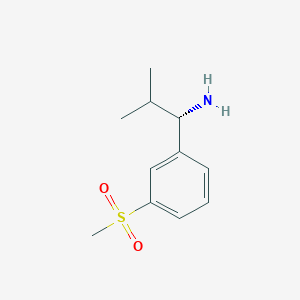
![(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054679.png)
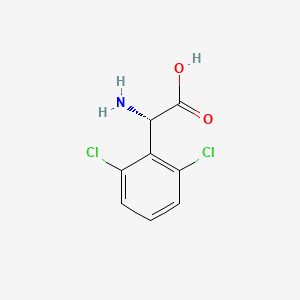
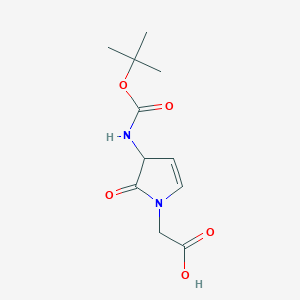
![8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13054689.png)

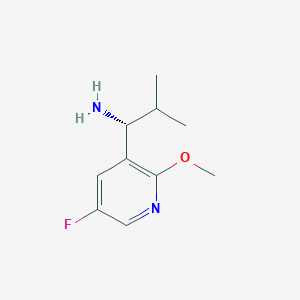
![7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B13054697.png)
![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054701.png)
